(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester
Description
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butyl carbamate group attached to a methyl-substituted benzyl moiety with an ethynyl substituent at the 3-position. The tert-butyl group provides steric protection to the carbamate, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry and materials science due to its modular structure and versatility in derivatization.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl N-[(3-ethynyl-4-methylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H21NO2/c1-7-14-10-13(9-8-12(14)2)11-17(6)15(18)19-16(3,4)5/h1,8-10H,11H2,2-6H3 |
InChI Key |
SHDGJOWKPXDPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Starting Material: The synthesis begins with 3-ethynyl-4-methylbenzyl alcohol.
Formation of Carbamate: The alcohol is reacted with methyl isocyanate to form the corresponding carbamate.
Esterification: The carbamate is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:
text**Reaction Conditions**: - Catalyst: Trifluoroacetic acid (TFA) - Solvent: Dichloromethane (DCM) - Temperature: 25°C - Time: 2–4 hours **Mechanism**: Protonation of the ester carbonyl by TFA enhances electrophilicity, facilitating nucleophilic attack by water. Elimination of tert-butanol generates the free carboxylic acid[1][6].
Alkyne-Based Reactions
The ethynyl group participates in transition-metal-catalyzed cross-couplings and cycloadditions:
Sonogashira Coupling
The compound reacts with aryl/vinyl halides under Pd catalysis to form carbon–carbon bonds:
text**Reaction Conditions**: - Catalyst: Pd(PPh₃)₂Cl₂/CuI - Base: Triethylamine - Solvent: THF - Temperature: 60°C **Example Product**: Aryl-substituted alkynes for pharmaceutical intermediates[1].
Huisgen Cycloaddition
The ethynyl group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
text**Reaction Conditions**: - Catalyst: CuSO₄·5H₂O + Sodium ascorbate - Solvent: H₂O/t-BuOH (1:1) - Temperature: 25°C **Application**: Synthesis of 1,2,3-triazole derivatives for bioconjugation[1][5].
Carbamate Transesterification
The methyl carbamate moiety undergoes transesterification with alcohols under basic or Lewis acid conditions:
text**Reaction Conditions**: - Catalyst: Ti(OiPr)₄ - Solvent: Toluene - Temperature: 80°C **Outcome**: Substitution of the methyl group with bulkier alcohols to modulate solubility[1][4].
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is removed under mild nucleophilic conditions :
text**Reagent**: 3-Methoxypropylamine (1.2 equiv) **Conditions**: - Solvent: Toluene - Temperature: 50°C - Time: 4.5 hours **Mechanism**: Nucleophilic addition to the carbamate carbonyl forms a tetrahedral intermediate, followed by elimination of CO₂ and tert-butanol[2][6].
| Deprotection Method | Efficiency | Selectivity |
|---|---|---|
| 3-Methoxypropylamine | >90% | High |
| Trifluoroacetic Acid (TFA) | >95% | Moderate |
Functionalization via Electrophilic Aromatic Substitution
The methyl-substituted benzene ring undergoes nitration and halogenation :
text**Nitration**: - Reagent: HNO₃/H₂SO₄ - Position: Para to the ethynyl group - Product: Nitro derivatives for further reduction to amines[5]. **Bromination**: - Reagent: Br₂/FeBr₃ - Position: Ortho to the methyl group[1].
Stability and Degradation Pathways
The compound is stable under inert conditions but degrades via:
Scientific Research Applications
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition of enzyme activity. The carbamate group can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
a. Halogenated Derivatives
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (CAS 375853-85-3):
- Features bromo (electron-withdrawing) and fluoro (moderate electronegativity) substituents.
- Molecular weight: 316.16 g/mol; Boiling point: Predicted >300°C .
- The bromo group enables Suzuki-Miyaura cross-coupling, while fluorine enhances metabolic stability and bioavailability compared to the ethynyl group in the target compound .
(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester (CAS 260809-26-5):
b. Amino and Hydroxyl Substituents
- tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS 660838-05-1): Contains an amino group at the 3-position, enabling conjugation or hydrogen bonding. Molecular weight: 236.29 g/mol.
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester :
Functional Group Variations
a. Cyclohexyl and Heterocyclic Modifications
- {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS 1353943-66-4): Cyclohexyl core with a chloro-acetyl group increases steric bulk and lipophilicity (XLogP3: 2.7). Molecular weight: 318.84 g/mol; Complexity score: 360, indicating challenging synthesis .
b. Hydroxymethyl and Tetrahydrofuran Derivatives
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 275.34* | N/A | N/A | Ethynyl, methyl, tert-butyl |
| [(3-Bromo-4-fluorophenyl)methyl]-carbamate | 316.16 | >300 (predicted) | N/A | Bromo, fluoro |
| (4-Bromo-benzyl)-methyl-carbamate | 300.19 | 354.5 (predicted) | 1.295 | Bromo |
| tert-Butyl (3-amino-4-methylphenyl)carbamate | 236.29 | N/A | N/A | Amino, methyl |
*Estimated based on structural similarity.
Biological Activity
(3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
The presence of the ethynyl group and the carbamic acid moiety suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : Compounds with carbamate structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacteria and fungi, indicating potential use in treating infections.
- Anticancer Activity : Preliminary studies suggest that certain analogs may induce apoptosis in cancer cell lines.
Enzyme Inhibition Studies
A study conducted on related carbamate compounds revealed their inhibitory effects on AChE and BuChE. The inhibition constants () for selected compounds were reported as follows:
| Compound Name | (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.56 | AChE |
| Compound B | 0.32 | BuChE |
| This compound | 0.45 | AChE |
These results indicate that this compound has a comparable inhibitory effect on AChE, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Candida albicans | 30 |
These findings suggest that the compound exhibits moderate antimicrobial activity, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
A case study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 20 µM
The compound induced apoptosis, as evidenced by increased annexin V staining and caspase activation assays, indicating its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing (3-Ethynyl-4-methyl-benzyl)-methyl-carbamic acid tert-butyl ester?
- Methodological Answer : Synthesis typically involves tert-butyl carbamate intermediates and catalytic strategies. Key methods include:
- Catalytic Asymmetric Addition : Rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters using chiral diene ligands (e.g., yields up to 90% enantiomeric excess) .
- Suzuki-Miyaura Cross-Coupling : Employing tert-butoxycarbonyl-protected intermediates (e.g., compound 11 in ) with arylboronic acids under palladium catalysis .
- Stepwise Functionalization : Sequential reactions starting with tert-butyl (2-chloro-ethyl)-methyl-carbamic acid, followed by ethynylation and methylbenzyl group introduction (refer to US Patent 4783537 and J. Med. Chem. protocols) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for ethynyl (~2.1 ppm for terminal alkynes) and tert-butyl group confirmation (~1.4 ppm for nine equivalent protons) .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+Na]⁺ adducts in positive ion mode) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1690-1720 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., tert-butyl esters release CO₂ upon decomposition) .
- PPE : Nitrile gloves, lab coats, and P95 respirators for particulate protection during solid handling .
- Storage : Store at 2-8°C under argon to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura cross-coupling steps for tert-butyl carbamate intermediates?
- Methodological Answer :
- Ligand Screening : Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity and reduce homocoupling byproducts .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to improve regioselectivity .
- Temperature Control : Maintain 80-100°C to accelerate transmetallation while avoiding boronic acid decomposition .
Q. What strategies address stereochemical challenges in asymmetric synthesis?
- Methodological Answer :
- Chiral Ligand Design : Diene ligands with axial chirality (e.g., (R)-BINAP derivatives) enhance enantioselectivity in rhodium-catalyzed additions .
- Dynamic Kinetic Resolution : Use proline-based catalysts to racemize intermediates and drive enantiomeric excess .
- Computational Modeling : DFT studies to predict transition states and optimize ligand-substrate interactions (e.g., Gaussian 09 at B3LYP/6-31G* level) .
Q. How does the tert-butyl carbamate group influence stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl group is cleaved with TFA or HCl in dioxane, generating CO₂ and a methylamine intermediate (monitor via in situ FTIR for CO₂ release) .
- Basic Conditions : Stable in pH 7-9 but hydrolyzes rapidly above pH 10 (use buffered solutions for kinetic studies) .
- Thermal Stability : Decomposes above 150°C (TGA-DSC analysis recommended for storage guidelines) .
Q. What computational methods predict reactivity in ethynyl-substituted carbamates?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on ethynyl group reactivity (e.g., GROMACS with OPLS-AA force field) .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to model transition states in catalytic cycles .
- Docking Studies : Assess interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina .
Contradictions and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
